

thermochemical properties of 2-Anthraquinonecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	2-Anthraquinonecarboxylic acid	
Cat. No.:	B089820	Get Quote

An In-depth Technical Guide to the Thermochemical Properties of **2-Anthraquinonecarboxylic Acid**

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the currently available thermochemical and physicochemical properties of **2-Anthraquinonecarboxylic acid** (AQCA). While core data such as the standard enthalpy of formation remains undetermined in publicly accessible literature, this guide summarizes key experimentally derived values related to its phase transitions and solubility. Furthermore, it outlines the standard experimental protocols, including thermal analysis and combustion calorimetry, that are necessary to establish a complete thermochemical profile for this compound. The fundamental thermodynamic relationships governing these properties are also discussed and visualized to provide a complete conceptual framework.

Introduction

2-Anthraquinonecarboxylic acid (CAS No: 117-78-2), a derivative of anthraquinone, is a molecule of significant interest in various scientific fields. Its rigid, planar structure and functional groups make it a candidate for applications ranging from novel materials science to a scaffold in drug design. A thorough understanding of its thermochemical properties—such as enthalpy of formation, heat capacity, and Gibbs free energy—is critical for predicting its stability, reactivity, and behavior in different environments. This data is indispensable for process



optimization in chemical synthesis, formulation development in pharmaceuticals, and ensuring safety and efficacy in its applications.

Physicochemical Properties

The fundamental physicochemical properties of **2-Anthraquinonecarboxylic acid** provide a baseline for its handling and application. These properties are summarized in the table below.

Property	Value
IUPAC Name	9,10-dioxoanthracene-2-carboxylic acid
Molecular Formula	C15H8O4
Molecular Weight	252.22 g/mol
Melting Point	287-289 °C
Boiling Point (Estimate)	355.4 °C
Density (Estimate)	1.469 g/cm ³

Experimentally Determined Thermochemical Data

Detailed experimental investigation into the thermochemical properties of 2-

Anthraquinonecarboxylic acid is limited. However, a key study by Chiang et al. provides valuable data regarding its thermal behavior, particularly its sublimation, solubility, and the desolvation of a methanolic solvate.[1] These experimentally determined parameters are crucial for understanding the compound's phase transitions and energetic requirements for dissolution and sublimation.



Thermochemical Parameter	Value	Associated Process
Heat of Solution	32.7 kJ/mol	Dissolution of AQCA in water
Activation Energy of Desolvation	425.8 kJ/mol	Removal of methanol from a methanolic solvate crystal
Activation Energy of Sublimation	182.7 kJ/mol	Sublimation from solid to gas phase

Core Thermochemical Properties: A Data Gap

Despite the importance of this molecule, core thermochemical data points, including the standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and standard Gibbs free energy of formation (ΔfG°), for **2-Anthraquinonecarboxylic acid** are not readily available in the surveyed scientific literature.

For context, the parent compound, 9,10-Anthraquinone (C₁₄H₈O₂), has a documented standard enthalpy of formation (ΔfH°solid) in the NIST Chemistry WebBook.[2] However, it is critical to note that this value does not account for the presence and energetic contribution of the carboxylic acid group in **2-Anthraquinonecarboxylic acid** and should not be used as a substitute. The determination of these fundamental properties requires specific experimental procedures as outlined in the following section.

Experimental Protocols

To address the existing data gaps, specific experimental methodologies are required. The following sections detail the protocols for determining both phase-transition energetics and core thermochemical properties.

Thermal Analysis for Phase Transitions

The determination of the activation energies of desolvation and sublimation, as reported by Chiang et al., involves the use of thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1]

Methodology:

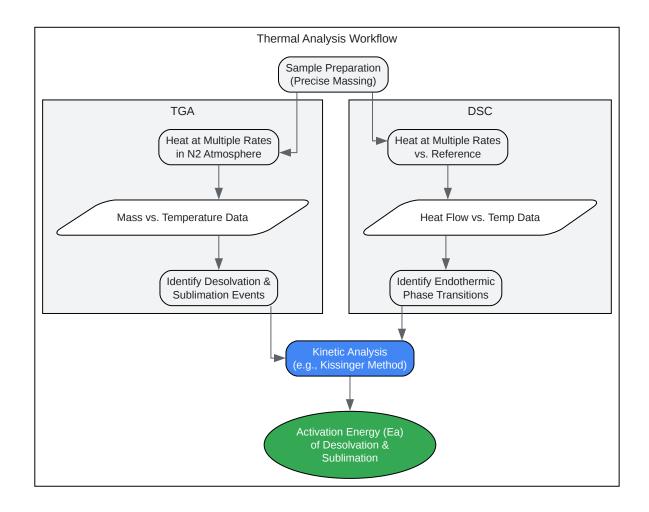
Foundational & Exploratory





- Sample Preparation: A precise mass of **2-Anthraquinonecarboxylic acid** (typically **1-10** mg) is placed into an appropriate crucible (e.g., aluminum or platinum).
- Thermogravimetric Analysis (TGA): The sample is heated in a TGA instrument under a
 controlled atmosphere (e.g., nitrogen) at a constant heating rate. The instrument records the
 mass of the sample as a function of temperature. A mass loss event between 70-100 °C
 would indicate desolvation, while mass loss at higher temperatures (>250 °C) corresponds to
 sublimation or decomposition.[1]
- Differential Scanning Calorimetry (DSC): The sample is heated in a DSC instrument
 alongside an empty reference crucible. The instrument measures the difference in heat flow
 required to maintain the sample and reference at the same temperature. Endothermic peaks
 on the resulting thermogram correspond to phase transitions such as melting, desolvation,
 and sublimation.
- Kinetic Analysis: To determine the activation energy of these processes, the experiments are
 typically repeated at several different heating rates. The resulting data can then be analyzed
 using kinetic models (e.g., the Kissinger or Ozawa-Flynn-Wall method) to calculate the
 activation energy (Ea).





Click to download full resolution via product page

Fig 1. Experimental workflow for thermal analysis.

Determination of Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) is most accurately determined from the enthalpy of combustion (ΔcH°), measured using a bomb calorimeter.



Methodology:

- Sample Preparation: A pellet of known mass of 2-Anthraquinonecarboxylic acid is prepared.
- Calorimeter Setup: The pellet is placed in a sample holder inside a high-pressure vessel (the "bomb"). A fuse wire is placed in contact with the sample. The bomb is then sealed and pressurized with pure oxygen (typically to ~30 atm).
- Combustion: The bomb is submerged in a precisely known volume of water in a thermally
 insulated container (the calorimeter). The sample is ignited by passing a current through the
 fuse wire.
- Temperature Measurement: The temperature of the water is monitored with high precision.

 The total heat released by the combustion reaction is calculated from the observed temperature rise and the previously determined heat capacity of the calorimeter system.
- Corrections: Corrections are applied for the heat of combustion of the fuse wire and for the formation of nitric acid from any residual nitrogen in the bomb.
- Calculation: The constant-volume energy of combustion (ΔcU) is calculated. This is then
 converted to the standard enthalpy of combustion (ΔcH°). Finally, using Hess's Law and the
 known standard enthalpies of formation of the combustion products (CO₂ and H₂O), the
 standard enthalpy of formation of 2-Anthraquinonecarboxylic acid is calculated.

Determination of Heat Capacity via Adiabatic Calorimetry

The heat capacity (Cp) and its temperature dependence are determined using an adiabatic calorimeter, which is essential for calculating entropy and changes in enthalpy and Gibbs free energy at different temperatures.

Methodology:

Sample Loading: A precisely weighed sample of 2-Anthraquinonecarboxylic acid is sealed
in a sample vessel within the calorimeter.



- Calorimeter Environment: The calorimeter is cooled to a very low temperature (e.g., near liquid helium or nitrogen temperatures). The sample chamber is maintained under high vacuum.
- Heating and Measurement: A known quantity of electrical energy (heat) is supplied to the sample, and the resulting temperature increase is measured precisely.
- Adiabatic Control: During heating, the temperature of a surrounding radiation shield is continuously adjusted to match the sample temperature, minimizing any heat loss from the sample to its surroundings (maintaining adiabatic conditions).
- Data Collection: This process is repeated in small temperature increments over the entire desired temperature range (e.g., from 78 K to 400 K).[3] The heat capacity at each temperature is calculated from the energy input and the measured temperature change.

Fundamental Thermodynamic Relationships

The core thermochemical properties are intrinsically linked. The feasibility of a chemical process at constant temperature and pressure is determined by the change in Gibbs free energy (ΔG), which is defined by the change in enthalpy (ΔH) and the change in entropy (ΔS).

 $\Delta G = \Delta H - T\Delta S$

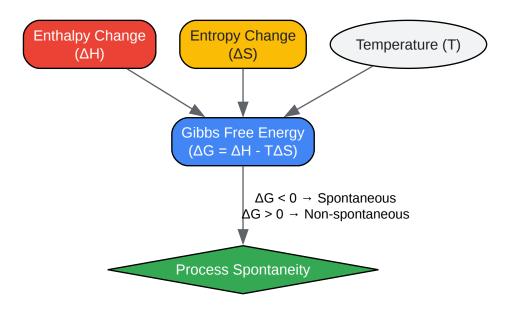
Where:

- ΔG (Gibbs Free Energy): The energy available to do useful work. A negative value indicates a spontaneous process.
- ΔH (Enthalpy): The heat absorbed or released by the system. A negative value (exothermic) contributes to spontaneity.
- ΔS (Entropy): The change in disorder or randomness of the system. A positive value contributes to spontaneity.
- T: The absolute temperature in Kelvin.

This fundamental relationship underscores why the experimental determination of both ΔH (from combustion calorimetry) and S° (from heat capacity measurements) is essential for



predicting the behavior of **2-Anthraquinonecarboxylic acid**.



Click to download full resolution via product page

Fig 2. Relationship of core thermodynamic properties.

Conclusion

This guide consolidates the known thermochemical data for **2-Anthraquinonecarboxylic acid**, which is currently centered on its phase-change behavior and solubility.[1] A significant gap exists in the scientific literature concerning its fundamental thermochemical properties, namely the standard enthalpy of formation, standard molar entropy, and Gibbs free energy of formation. The establishment of this foundational data through rigorous experimental work, utilizing techniques such as bomb calorimetry and adiabatic calorimetry, is a necessary next step. A complete thermochemical profile will empower researchers, chemists, and drug development professionals to more accurately model, predict, and control the behavior of this promising compound in a wide array of applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. Physicochemical characterization of 9,10-anthraquinone 2-carboxylic acid PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 9,10-Anthracenedione [webbook.nist.gov]
- 3. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- To cite this document: BenchChem. [thermochemical properties of 2-Anthraquinonecarboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b089820#thermochemical-properties-of-2-anthraquinonecarboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com